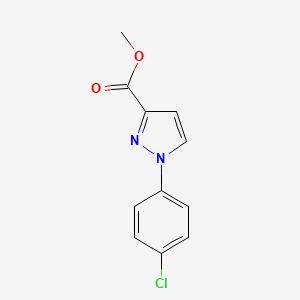

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZRRVSRPYYSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation and Substitution

One reported approach involves the condensation of 4-chlorophenylhydrazine with a suitable β-ketoester or β-diketone precursor to form the pyrazole core with the 4-chlorophenyl group at N1. This step is often carried out under basic conditions using mineral or organic bases such as sodium hydroxide, ammonium hydroxide, or triethylamine. Alkali metal carbonates or bicarbonates (e.g., sodium carbonate or potassium bicarbonate) may also be employed to facilitate the reaction.

Stepwise Preparation Example (Based on Patent US5624941A)

- Step 1: Preparation of the sodium salt of the pyrazole intermediate by reaction of the pyrazole acid with sodium hydroxide.

- Step 2: Reaction of this sodium salt with the appropriate chlorinated aromatic compound (e.g., 2,4-dichlorophenyl derivative) to introduce the aryl substituent.

- Step 3: Isolation and purification of the methyl ester derivative.

Data Table: Summary of Key Preparation Parameters

Research Findings and Optimization Notes

- Base Selection: The choice of base significantly affects the reaction efficiency. Sodium or potassium carbonates are preferred for their mild basicity and ease of handling.

- Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used during acylation and esterification steps to improve solubility and reaction rates.

- Temperature Control: Maintaining low temperatures during sensitive steps (e.g., acid chloride formation) minimizes decomposition and side reactions.

- Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, ensuring complete conversion before proceeding to the next step.

- Yield and Purity: Multi-step synthesis requires careful purification, often by column chromatography, to isolate the target methyl ester in high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in breast cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This makes it a potential candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Agricultural Applications

In agriculture, this compound is being explored for its fungicidal properties. The compound serves as a precursor in the synthesis of various fungicides, contributing to crop protection strategies.

Fungicide Development

The synthesis of this compound is integral to producing effective fungicides. For example, it has been used to develop compounds that target specific fungal pathogens affecting crops, thereby enhancing agricultural productivity .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| This compound | Anti-inflammatory | |

| This compound | Fungicide precursor |

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, including the condensation of appropriate precursors under controlled conditions. The compound's chemical stability and reactivity make it suitable for further modifications to enhance its biological activity.

Synthesis Pathway

The general synthesis pathway includes:

- Step 1: Formation of the pyrazole ring through condensation reactions.

- Step 2: Esterification to form the final carboxylate derivative.

This synthetic route not only yields the desired compound but also allows for variations that can lead to new derivatives with enhanced properties .

Case Study 1: Anticancer Research

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death .

Case Study 2: Agricultural Field Trials

Field trials using formulations containing this compound showed promising results in controlling fungal infections in crops. The trials indicated a reduction in disease incidence and improved yield compared to untreated controls .

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-phenylpyrazole-3-carboxylate

- Methyl 1-(4-methylphenyl)pyrazole-3-carboxylate

- Methyl 1-(4-bromophenyl)pyrazole-3-carboxylate

Uniqueness

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, commonly known as Pyraclostrobin, is a compound of significant interest in both agricultural and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, biochemical interactions, and applications in research and industry.

Target Pathways

Pyraclostrobin primarily targets various plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres. It acts as a fungicide belonging to the strobilurin class, which inhibits mitochondrial respiration in fungi by interfering with the electron transport chain. This inhibition disrupts ATP production, ultimately leading to fungal cell death.

Biochemical Pathways

The compound's interaction with mitochondrial pathways is critical for its fungicidal activity. By inhibiting the enzyme cytochrome bc1 complex (complex III), Pyraclostrobin prevents the transfer of electrons, which is essential for ATP synthesis in fungal cells.

Cellular Effects

Pyraclostrobin exhibits various cellular effects beyond its fungicidal properties:

- Anti-inflammatory Activity : Research indicates that it can inhibit certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development.

- Gene Expression Modulation : The compound influences gene expression related to inflammatory responses, thus altering cellular functions and signaling pathways.

Pharmacokinetics

In animal studies, particularly in rats, approximately 50% of Pyraclostrobin is absorbed following oral administration. The pharmacokinetic profile suggests moderate bioavailability, which is crucial for its effectiveness as both a fungicide and a potential therapeutic agent.

Dosage Effects in Animal Models

Studies have shown that the biological effects of Pyraclostrobin vary with dosage. At lower concentrations, it demonstrates beneficial effects such as anti-inflammatory and analgesic properties. Conversely, higher doses may lead to adverse effects.

Research Applications

Pyraclostrobin has numerous applications in scientific research:

- Agricultural Use : As an agrochemical, it is extensively used to control fungal diseases in crops.

- Pharmaceutical Development : Its potential as an anti-inflammatory and anticancer agent has been explored in various studies. For instance, derivatives of Pyraclostrobin have shown significant antiproliferative activity against cancer cell lines such as MCF-7 and A549 .

Case Studies

Several studies highlight the diverse biological activities of Pyraclostrobin and its derivatives:

- Antimicrobial Activity : In vitro studies demonstrated that certain pyrazole derivatives exhibit strong antimicrobial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

- Cytotoxicity Against Cancer Cells : A series of pyrazole derivatives were tested for their cytotoxic effects on various cancer cell lines. One study reported an IC50 value of 0.08 µM for a derivative against MCF-7 cells, indicating potent anticancer activity .

- Inflammation Studies : Pyraclostrobin's ability to modulate inflammatory pathways was assessed through its effects on COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting substituted pyrazole precursors with chlorinated aromatic compounds in the presence of a base (e.g., K₂CO₃) to facilitate deprotonation and coupling . Key steps include:

- Reagent selection : Use of methylating agents (e.g., methyl iodide) for carboxylate ester formation.

- Purification : Column chromatography with silica gel and gradient elution (e.g., cyclohexane/ethyl acetate) to isolate the product .

Q. How is the compound characterized structurally?

Advanced spectroscopic and crystallographic methods are employed:

- NMR spectroscopy : and NMR identify substituent positions and confirm ester functionality .

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related pyrazole-carboxylic acid derivatives (e.g., C–Cl bond length: ~1.74 Å) .

- Mass spectrometry : High-resolution MS (HRMS-EI) validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

Critical properties include:

- Solubility : Limited aqueous solubility due to the aromatic and ester groups; dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

- Thermal stability : Melting points of analogous pyrazoles range from 100–152°C, influenced by substituent electronegativity .

- LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited for this compound, general pyrazole-handling guidelines apply:

- PPE : Gloves, lab coat, and eye protection.

- Waste disposal : Use licensed chemical disposal services for contaminated materials .

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts.

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole-ring functionalization?

Regioselectivity in pyrazole synthesis depends on:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) direct electrophilic attacks to specific positions.

- Catalytic systems : Transition metals (e.g., Pd) enable cross-coupling at the C-3/C-5 positions, as seen in triazole-pyrazole hybrid syntheses .

- Temperature : Lower temperatures favor kinetic control, while higher temperatures may shift to thermodynamic products .

Q. What structural modifications enhance biological activity in related pyrazole derivatives?

Key modifications include:

Q. How do reaction mechanisms differ between pyrazole-ester derivatives and their carboxylic acid analogs?

- Ester hydrolysis : Acidic/basic conditions yield carboxylic acids, with rates influenced by steric hindrance (e.g., bulky 4-chlorophenyl groups slow hydrolysis) .

- Nucleophilic attacks : Esters undergo nucleophilic substitution more readily than acids due to the leaving-group ability of -OMe vs. -OH .

Q. What strategies optimize multi-step syntheses involving this compound?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during subsequent reactions .

- One-pot reactions : Combine condensation and cyclization steps to reduce purification needs .

- Scale-up considerations : Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (e.g., NaBH₄) for reductions .

Q. How can computational methods predict the compound’s interactions with biological targets?

Q. What are the implications of polymorphism in this compound’s solid-state structure?

- Bioavailability : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter dissolution rates, critical for pharmaceutical applications.

- Stability : Hygroscopic polymorphs may degrade faster under humid conditions .

Methodological Notes

- Synthetic reproducibility : Validate reaction conditions using control experiments (e.g., varying equivalents of K₂CO₃) .

- Data interpretation : Cross-reference NMR shifts with computational predictions (e.g., ChemDraw) to resolve spectral ambiguities .

- Safety compliance : Document risk assessments for novel synthetic routes, especially when using azide intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.